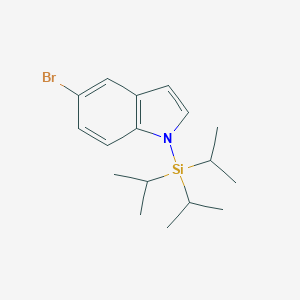

5-Bromo-1-(triisopropylsilyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromoindol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-10-9-15-11-16(18)7-8-17(15)19/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNJTVRBGMQSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383297 | |

| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128564-66-9 | |

| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-(triisopropylsilyl)-1H-indole is a pivotal intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of a bromine atom at the 5-position of the indole scaffold, combined with the protective triisopropylsilyl (TIPS) group on the nitrogen, renders it a versatile building block for the construction of complex heterocyclic systems. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The bulky TIPS group provides stability and enhances solubility in organic solvents, while also directing regioselective reactions. This technical guide provides a comprehensive overview of the synthesis, spectral properties, and key applications of this compound, with a particular focus on its utility in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Chemical Properties and Spectral Data

This compound is a crystalline solid at room temperature. The triisopropylsilyl (TIPS) protecting group on the indole nitrogen increases the molecule's lipophilicity and stability, making it amenable to a wider range of reaction conditions compared to its unprotected counterpart, 5-bromoindole.

| Property | Value |

| Molecular Formula | C₁₇H₂₆BrNSi |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 128564-66-9 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents such as THF, DCM, and ethyl acetate. |

Spectral Data:

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.80 | d | H-4 |

| ~7.35 | d | H-7 |

| ~7.20 | dd | H-6 |

| ~7.10 | d | H-2 |

| ~6.50 | d | H-3 |

| ~1.60 | sept | Si-CH(CH₃)₂ |

| ~1.10 | d | Si-CH(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-7a |

| ~130 | C-5 |

| ~128 | C-3a |

| ~125 | C-4 |

| ~122 | C-6 |

| ~115 | C-7 |

| ~113 | C-2 |

| ~103 | C-3 |

| ~18 | Si-CH(C H₃)₂ |

| ~12 | Si-C H(CH₃)₂ |

Mass Spectrometry (EI):

The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for silylated compounds include the loss of the isopropyl group or the entire triisopropylsilyl group.

Synthesis and Deprotection

The synthesis of this compound is typically achieved through the N-protection of 5-bromoindole.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromoindole

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5-bromoindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add imidazole (2.5 eq).

-

Slowly add triisopropylsilyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Experimental Protocol: Deprotection of the TIPS Group

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield 5-bromoindole.

Reactivity and Applications in Cross-Coupling Reactions

The C-Br bond at the 5-position of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are instrumental in the synthesis of complex molecules and are widely used in drug discovery to generate libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indole core and various aryl or heteroaryl boronic acids.

Table of Suzuki-Miyaura Coupling Conditions and Yields (for 5-bromoindole):

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | DME | 85 | 24 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2 eq)

-

Anhydrous solvent (e.g., Toluene/H₂O 10:1)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent and heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between the indole and an alkene, providing a route to vinyl-substituted indoles.

Table of Heck Reaction Conditions and Yields (for 5-bromoindole):

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 90 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 85 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.5) | Dioxane | 110 | 12 | 93 |

Experimental Protocol: Heck Reaction

Materials:

-

This compound

-

Alkene (1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., P(o-tolyl)₃, 4 mol%)

-

Base (e.g., Et₃N, 1.5 eq)

-

Anhydrous solvent (e.g., DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent and the alkene.

-

Heat the reaction mixture to the desired temperature and stir.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Application in Drug Discovery: Kinase Inhibitors

The 5-bromoindole scaffold is a privileged structure in the design of kinase inhibitors. The indole core can mimic the purine ring of ATP, allowing for competitive binding to the ATP-binding site of kinases. The bromine atom at the 5-position can be exploited for further derivatization to enhance potency and selectivity.

Targeting the Aurora Kinase Pathway

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in various cancers, making them attractive targets for drug development.

GSK1070916 is a potent and selective inhibitor of Aurora B/C kinases that has undergone clinical investigation.[1] Its core structure is a 7-azaindole, a bioisostere of indole. The synthesis of such complex molecules often involves intermediates like this compound, where the bromo and protected nitrogen functionalities allow for sequential and regioselective modifications.

Synthetic Workflow for a Kinase Inhibitor Precursor

The following workflow illustrates a general strategy for the synthesis of a key intermediate for a kinase inhibitor, starting from this compound.

This workflow highlights the utility of this compound as a starting material. The initial Suzuki coupling introduces a key aryl moiety, followed by deprotection of the indole nitrogen to allow for further functionalization, ultimately leading to a precursor for a complex kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive bromine handle and a robust protecting group facilitates the efficient construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.

References

An In-depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole for Chemical Researchers

For Immediate Release: This whitepaper provides a comprehensive technical overview of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a key intermediate in the synthesis of complex indole alkaloids and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.

Core Chemical Structure and Properties

This compound is a synthetic organosilicon compound featuring an indole core structure. The indole nitrogen is protected by a bulky triisopropylsilyl (TIPS) group, which enhances its stability and solubility in organic solvents, while the bromine atom at the 5-position serves as a versatile functional handle for a variety of cross-coupling reactions.

The chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring. The key functional groups are the bromo substituent on the benzene ring and the triisopropylsilyl group attached to the pyrrole nitrogen.

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆BrNSi | PubChem[1] |

| Molecular Weight | 352.4 g/mol | PubChem[1] |

| CAS Number | 128564-66-9 | PubChem[1] |

| Boiling Point | 180 °C (Predicted) | ChemicalBook |

| Density | 1.14±0.1 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Not specified | - |

| Melting Point | Data not available | - |

| Solubility | Soluble in organic solvents | General knowledge |

| Storage Temperature | -20°C | United States Biological[2] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from indole. The first step involves the bromination of the indole ring, followed by the protection of the indole nitrogen with a triisopropylsilyl group.

Synthesis of 5-Bromoindole (Precursor)

Several methods exist for the synthesis of 5-bromoindole.[3] A common and reliable method involves a three-step process starting from indole via a sulfonation and acetylation sequence to direct the bromination to the 5-position.[3]

Materials:

-

Indole

-

Sodium bisulfite

-

Acetic anhydride

-

Bromine

-

Sodium hydroxide solution (40%)

-

Water

-

Appropriate organic solvents for workup (e.g., ether)

Procedure:

-

Formation of Sodium Indoline-2-sulfonate: A solution of sodium bisulfite is prepared in water, and indole is added with stirring. The mixture is stirred overnight at room temperature. The resulting solid is collected by vacuum filtration, washed with ether, and air-dried.[4]

-

Preparation of Sodium 1-Acetyl Indoline-2-sulfonate: The sodium indoline-2-sulfonate from the previous step is suspended in acetic anhydride. The suspension is heated, first at 70°C for 1 hour and then at 90°C for 2 hours. After cooling, the solid is collected by filtration and washed.[3][4]

-

Bromination and Deprotection: The acetylated intermediate is dissolved in water and cooled to 0-5°C. Bromine is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred and then allowed to warm to room temperature. Excess bromine is quenched with a sodium bisulfite solution. The solution is then neutralized and subsequently made basic with a 40% NaOH solution and heated to effect deprotection and cyclization, yielding 5-bromoindole.[4]

Synthesis of this compound

The protection of the 5-bromoindole nitrogen with a triisopropylsilyl (TIPS) group is a crucial step to enable further selective functionalization.

Materials:

-

5-Bromoindole

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Triisopropylsilyl chloride (TIPSCl)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 5-bromoindole (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents) is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes to allow for the deprotonation of the indole nitrogen.

-

Triisopropylsilyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Synthetic Chemistry and Drug Discovery

The N-TIPS protected 5-bromoindole is a valuable building block in organic synthesis, primarily due to the strategic placement of the bromo and silyl groups. The TIPS group serves as a robust protecting group that can be removed under specific conditions, while the bromine atom at the 5-position is a key functional handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the 5-bromoindole core with a wide variety of aryl and heteroaryl boronic acids, leading to the synthesis of complex biaryl structures. These structures are often scaffolds for pharmacologically active molecules.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Relevance to Signaling Pathways in Drug Development

While this compound is an intermediate and not biologically active itself, the derivatives synthesized from it have shown significant potential in modulating key signaling pathways implicated in various diseases, particularly cancer. The 5-substituted indole scaffold is a common feature in many kinase inhibitors. For example, derivatives of 5-bromoindole have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases. Inhibition of these receptors can block downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

The diagram below illustrates the general principle of how a 5-bromoindole derivative could inhibit a signaling pathway initiated by a growth factor.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a strategically important synthetic intermediate that provides a reliable and versatile platform for the synthesis of complex indole derivatives. Its well-defined structure and the reactivity of its functional groups make it an invaluable tool for researchers in medicinal chemistry and organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the development of novel therapeutics.

References

An In-depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole

CAS Number: 128564-66-9

This technical guide provides a comprehensive overview of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity.

Core Properties of this compound

This compound is a halogenated and N-protected derivative of indole. The triisopropylsilyl (TIPS) group serves as a bulky and robust protecting group for the indole nitrogen, enhancing its solubility in organic solvents and preventing unwanted side reactions during subsequent functionalization of the indole core. The bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 128564-66-9 | [1] |

| Molecular Formula | C₁₇H₂₆BrNSi | [1] |

| Molecular Weight | 352.39 g/mol | [1] |

| Boiling Point | 180 °C | ChemicalBook |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | -20°C | [1] |

Spectroscopic Data

Reference Spectroscopic Data for 5-Bromoindole (CAS: 10075-50-0)

| Data Type | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the six protons on the indole ring system. A broad singlet for the NH proton is typically observed around 8.1 ppm.[2] |

| ¹³C NMR (CDCl₃) | Eight signals corresponding to the carbon atoms of the indole core.[2] |

| IR Spectroscopy | Characteristic N-H stretching vibration band around 3406 cm⁻¹. Aromatic C=C stretching bands are observed in the 1450-1620 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the mass of 5-bromoindole. |

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound and its subsequent use in common cross-coupling reactions.

Synthesis of this compound

Objective: To synthesize this compound by protecting the nitrogen of 5-bromoindole.

Materials:

-

5-Bromoindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-bromoindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add triisopropylsilyl chloride (1.3 eq) dropwise to the reaction mixture.

-

Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow:

References

An In-depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-(triisopropylsilyl)-1H-indole is a synthetic intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. The triisopropylsilyl (TIPS) group on the indole nitrogen serves as a bulky protecting group, enhancing the compound's stability and directing reactivity during synthetic transformations. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound.

Core Physical and Chemical Properties

While some experimental data for this compound is available, certain properties such as the melting point and specific solubility values are not widely reported in the literature. The following tables summarize the known and computed physicochemical properties of the compound.

General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆BrNSi | PubChem[1] |

| Molecular Weight | 352.39 g/mol | United States Biological[2] |

| CAS Number | 128564-66-9 | Matrix Scientific[3] |

| Appearance | Not specified (likely a solid) | - |

| Boiling Point | 180 °C | ChemicalBook[4][5] |

| Melting Point | No data available | ChemicalBook[5] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | ChemicalBook[4] |

| Solubility | No specific data available. Likely soluble in common organic solvents such as DMSO, DMF, THF, and chlorinated solvents, based on the solubility of 5-bromoindole. | General knowledge |

Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area | 4.9 Ų | PubChem[1] |

| LogP (Predicted) | 5.5 | PubChem[1] |

| Refractivity (Predicted) | 94.6 m³/mol | PubChem[1] |

| Polarizability (Predicted) | 38.6 ų | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from indole: bromination followed by N-silylation.

Synthetic Workflow

References

Technical Guide: 5-Bromo-1-(triisopropylsilyl)-1H-indole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a key intermediate in synthetic organic chemistry.

Core Compound Data

This compound is a silyl-protected derivative of 5-bromoindole. The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the indole nitrogen, preventing N-substitution and directing reactions to other positions of the indole ring. This protection is crucial in multi-step syntheses of complex indole-containing target molecules.

| Property | Value | Citations |

| Molecular Weight | 352.38 g/mol | [1][2] |

| 352.39 g/mol | [3] | |

| 352.4 g/mol | [4] | |

| Molecular Formula | C₁₇H₂₆BrNSi | [1][3][4] |

| CAS Number | 128564-66-9 | [1][3] |

| IUPAC Name | (5-bromoindol-1-yl)-tri(propan-2-yl)silane | [4] |

| Synonyms | 5-bromo-1-[tris(propan-2-yl)silyl]-1H-indole | [4][5] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the N-silylation of 5-bromoindole. This protocol is based on established methods for the TIPS protection of indoles.

Reaction: Protection of 5-Bromoindole with Triisopropylsilyl Chloride (TIPSCl)

Materials:

-

5-Bromoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Heptane or Hexane

-

Silica gel for flash chromatography

Protocol:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the 5-bromoindole in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

-

Silylation: Add triisopropylsilyl chloride (1.3 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or EtOAc (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane/hexane to yield the pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1-(triisopropylsilyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1-(triisopropylsilyl)-1H-indole. The document outlines the predicted chemical shifts (δ), coupling constants (J), and multiplicities for each proton in the molecule. Furthermore, a comprehensive experimental protocol for the synthesis and NMR analysis of the title compound is provided. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who work with silylated indole derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of its constituent fragments: the 5-bromoindole core and the 1-(triisopropylsilyl) group attached to a pyrrole-like nitrogen. The data is presented in the table below for clarity and easy reference.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 7.3 - 7.4 | d | ~ 3.0 |

| H-3 | ~ 6.5 - 6.6 | d | ~ 3.0 |

| H-4 | ~ 7.7 - 7.8 | d | ~ 1.8 |

| H-6 | ~ 7.2 - 7.3 | dd | ~ 8.7, 1.8 |

| H-7 | ~ 7.5 - 7.6 | d | ~ 8.7 |

| CH (TIPS) | ~ 1.4 - 1.6 | septet | ~ 7.5 |

| CH₃ (TIPS) | ~ 1.1 - 1.2 | d | ~ 7.5 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and concentration used for the NMR analysis. The multiplicity of the isopropyl methine proton (CH) may appear as a multiplet due to second-order effects.

Experimental Protocols

A detailed methodology for the synthesis of this compound and its subsequent ¹H NMR analysis is provided below.

Synthesis of this compound

Materials:

-

5-Bromoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropylsilyl chloride (TIPSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 5-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.2 eq) is added portion-wise at 0 °C.

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

Triisopropylsilyl chloride (1.2 eq) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while being monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

¹H NMR Analysis

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent (0.6-0.7 mL)

-

5 mm NMR tube

Procedure:

-

An accurately weighed sample of this compound is dissolved in the chosen deuterated solvent in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz or higher) at room temperature.

-

Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The resulting spectrum is processed, including Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton labels corresponding to the data in the ¹H NMR table.

Caption: Molecular structure of this compound with proton numbering.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and characterization of this compound.

13C NMR Analysis of 5-Bromo-1-(triisopropylsilyl)-1H-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Bromo-1-(triisopropylsilyl)-1H-indole. Due to the limited availability of peer-reviewed and fully assigned ¹³C NMR data for this specific compound in the current literature, this document presents a comprehensive overview based on the analysis of the parent compound, 5-bromoindole, and established principles of substituent effects in NMR spectroscopy. This guide is intended to assist researchers in the structural elucidation, purity assessment, and quality control of this compound and related compounds.

Predicted ¹³C NMR Chemical Shifts

The introduction of a triisopropylsilyl (TIPS) group at the N1 position of the indole ring is expected to induce significant changes in the electron distribution and, consequently, the ¹³C NMR chemical shifts of the indole core compared to the parent 5-bromoindole. The bulky TIPS group can also influence the conformation of the molecule, which may have a minor effect on the chemical shifts.

The following table summarizes the reported ¹³C NMR chemical shifts for 5-bromoindole and provides predicted shifts for this compound. These predictions are based on the known effects of N-silylation on the indole ring system.

| Carbon Atom | 5-Bromoindole (ppm) | Predicted 5-Bromo-1-(TIPS)-1H-indole (ppm) |

| C2 | 124.76 | ~127-130 |

| C3 | 102.5 (unsubstituted) | ~105-108 |

| C3a | 130.22 | ~132-135 |

| C4 | 122.95 | ~124-127 |

| C5 | 112.50 | ~114-116 (directly attached to Br) |

| C6 | 121.64 | ~123-126 |

| C7 | 111.60 | ~113-116 |

| C7a | 134.96 | ~137-140 |

| Si-CH | - | ~12-15 |

| Si-CH-C H₃ | - | ~18-20 |

Note: The chemical shifts for 5-bromoindole are referenced from publicly available spectral data. The predicted shifts for the TIPS-protected compound are estimations and should be confirmed with experimental data.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate structural analysis. The following is a general methodology that can be adapted for this compound.

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for non-polar to moderately polar compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Nucleus: ¹³C

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: The choice of solvent should be based on the solubility of the compound. The chemical shifts will be referenced to the solvent peak.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.

-

Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

-

-

Processing:

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Structural Representation and Carbon Numbering

To facilitate the discussion of NMR data, a clear and consistent numbering scheme for the carbon atoms of this compound is essential. The following diagram, generated using the DOT language, illustrates the chemical structure with the standard IUPAC numbering for the indole core.

Figure 1. Chemical structure of this compound with carbon numbering.

Logical Workflow for Spectral Assignment

The unambiguous assignment of each carbon signal in the ¹³C NMR spectrum requires a systematic approach. The following workflow, represented as a DOT graph, outlines the key steps and techniques involved.

Figure 2. Workflow for the assignment of ¹³C NMR signals.

This logical progression from simple 1D experiments to more complex 2D correlation spectroscopy, combined with comparative analysis against known compounds, provides a robust strategy for the complete and accurate assignment of the ¹³C NMR spectrum of this compound.

Mass Spectrometry Analysis of 5-Bromo-1-(triisopropylsilyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a halogenated and silyl-protected indole derivative of interest in synthetic chemistry and drug development. This document outlines key mass spectrometry data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and a proposed fragmentation pathway based on established principles of mass spectral behavior for similar compounds.

Core Compound Data

Quantitative data for this compound is summarized in the table below. This information is critical for instrument setup and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆BrNSi | PubChem[1] |

| Molecular Weight | 352.4 g/mol | PubChem[1] |

| Exact Mass | 351.10179 Da | PubChem[1] |

| Monoisotopic Mass | 351.10179 Da | PubChem[1] |

Predicted Mass Spectrometry Data

Table 1: Predicted Key Ions in GC-MS (Electron Ionization) of this compound

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | 351/353 | Isotopic pattern due to Bromine. The molecular ion may be of low abundance. |

| [M - C₃H₇]⁺ | 308/310 | Loss of an isopropyl radical from the TIPS group. This is often a prominent peak.[2] |

| [M - Si(C₃H₇)₃]⁺ | 194/196 | Loss of the entire triisopropylsilyl group, resulting in the 5-bromoindole radical cation. |

| [C₈H₅BrN]⁺ | 194/196 | 5-Bromoindole fragment. |

| [C₈H₆N]⁺ | 116 | Loss of Bromine from the 5-bromoindole fragment. |

| [Si(C₃H₇)₂]⁺ | 115 | Diisopropylsilyl cation. |

| [C₆H₄]⁺ | 76 | Benzene-like fragment from the indole ring. |

Table 2: Predicted Key Ions in LC-MS/MS of this compound

| Ion Description | Predicted m/z | Notes |

| [M+H]⁺ | 352/354 | Protonated molecule, showing the characteristic bromine isotopic pattern. |

| [M+Na]⁺ | 374/376 | Sodiated adduct, also displaying the bromine isotopic pattern. |

| Product Ion from [M+H]⁺ | 196/198 | Fragmentation of the protonated molecule could lead to the protonated 5-bromoindole after loss of the silyl group. |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of the volatile silyl-protected indole.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile, dry solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methyl siloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL injected in splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 15°C/min.

-

Hold at 300°C for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of the compound, particularly when dealing with complex matrices or when higher sensitivity is required.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.

-

Vortex the solution until the compound is fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter into an LC vial.

-

Dilute as necessary with the initial mobile phase composition.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-1 min: 50% B.

-

1-5 min: Linear gradient from 50% to 95% B.

-

5-7 min: Hold at 95% B.

-

7-7.1 min: Return to 50% B.

-

7.1-10 min: Re-equilibration at 50% B.

-

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V.

-

Temperature: 500°C.

-

Curtain Gas: 30 psi.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

-

Multiple Reaction Monitoring (MRM) Transitions (Predicted):

-

Precursor Ion (Q1): m/z 352.1

-

Product Ion (Q3): m/z 309.1 (loss of C₃H₇)

-

Collision Energy (CE): Optimization required, start at 25 eV.

-

Precursor Ion (Q1): m/z 352.1

-

Product Ion (Q3): m/z 196.0 (5-bromoindole fragment)

-

Collision Energy (CE): Optimization required, start at 35 eV.

-

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

References

In-Depth Technical Guide: IR Spectroscopic Data for 5-Bromo-1-(triisopropylsilyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Infrared (IR) spectroscopic data for 5-Bromo-1-(triisopropylsilyl)-1H-indole. Due to the absence of a publicly available experimental IR spectrum for this specific compound, this guide presents predicted IR absorption data based on the analysis of its functional groups. It also includes a detailed, representative experimental protocol for obtaining such a spectrum, compiled from standard laboratory practices in synthetic chemistry.

Predicted IR Spectroscopic Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of the functional groups present in the molecule, including the indole ring system, the C-Br bond, and the triisopropylsilyl (TIPS) group.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| ~2960-2870 | Strong | C-H stretching (aliphatic - isopropyl groups) |

| ~1600, ~1460 | Medium | C=C stretching (aromatic indole ring) |

| ~1470-1450 | Medium | C-H bending (aliphatic - isopropyl groups) |

| ~1385-1365 | Medium-Weak | C-H bending (gem-dimethyl of isopropyl groups) |

| ~1250 | Strong | Si-C stretching |

| ~1100-1000 | Strong | Si-O-C stretching (if any hydrolysis occurred) |

| ~880-780 | Strong | C-H bending (out-of-plane, aromatic ring substitution dependent) |

| ~700-600 | Medium-Strong | C-Br stretching |

| ~680-610 | Medium | Si-C bending |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section details a standard procedure for the acquisition of an FTIR spectrum for a solid sample like this compound, typically performed using an Attenuated Total Reflectance (ATR) accessory.

2.1. Instrumentation and Materials

-

FTIR Spectrometer: A Fourier Transform Infrared spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA II).

-

ATR Accessory: A diamond or germanium crystal ATR accessory.

-

Sample: this compound (solid).

-

Solvent for Cleaning: Isopropanol or acetone.

-

Cleaning Wipes: Lint-free laboratory wipes.

2.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

-

The background scan is typically an average of 16 to 32 scans for a good signal-to-noise ratio.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the ATR's pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal surface.

-

Collect the sample spectrum. The instrument will co-add a specified number of scans (e.g., 16 or 32) to generate the final spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform a baseline correction and peak picking using the spectrometer's software to identify the wavenumbers of the absorption maxima.

-

Compare the obtained peak positions with the predicted values and known correlation tables to confirm the presence of the expected functional groups.

-

-

Cleaning:

-

After the measurement, release the pressure arm, remove the sample from the ATR crystal, and clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.

-

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the structural relationships of the target molecule.

Caption: Workflow for obtaining and analyzing an IR spectrum.

Caption: Functional groups of the target molecule.

Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole from 5-bromoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a crucial building block in the development of novel therapeutics. The triisopropylsilyl (TIPS) protecting group offers steric hindrance, enhancing stability and allowing for selective functionalization at other positions of the indole ring. This guide provides a comprehensive experimental protocol, quantitative data, and a visual workflow to ensure successful and reproducible synthesis.

Introduction

5-bromoindole is a versatile starting material in medicinal chemistry, often utilized in the synthesis of complex molecules with a wide range of biological activities. The protection of the indole nitrogen is a critical step to prevent undesired side reactions during subsequent transformations, such as metal-catalyzed cross-couplings. The triisopropylsilyl (TIPS) group is an effective protecting group for the indole nitrogen due to its bulkiness and ease of removal under specific conditions. This document outlines a standard and reliable procedure for the N-protection of 5-bromoindole using triisopropylsilyl chloride.

Reaction Scheme

The synthesis proceeds via the deprotonation of the indole nitrogen of 5-bromoindole with a strong base, followed by quenching with triisopropylsilyl chloride (TIPSCl) to yield the desired N-protected product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-bromoindole.

| Parameter | Value |

| Reactants | |

| 5-bromoindole | 1.0 equivalent |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 equivalents |

| Triisopropylsilyl chloride (TIPSCl) | 1.1 equivalents |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Yield | 85-95% (typical) |

| Purification Method | Flash column chromatography |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

5-bromoindole

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or Nitrogen gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromoindole (1.0 eq).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the 5-bromoindole.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the indolide anion may be observed by a color change and/or gas evolution.

-

Addition of TIPSCl: Slowly add triisopropylsilyl chloride (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.

-

Triisopropylsilyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide is a skin and respiratory irritant. Use in a well-ventilated fume hood.

-

Always wear appropriate PPE when handling chemicals in the laboratory.

The Triisopropylsilyl (TIPS) Group on Indole Nitrogen: A Technical Guide for Researchers

An in-depth examination of the role of the N-TIPS protecting group in indole chemistry, detailing its influence on reactivity, regioselectivity, and biological applications, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its rich chemistry, however, is often complicated by the reactivity of the N-H bond. Protection of the indole nitrogen is a common strategy to mitigate these challenges and enable selective functionalization. Among the various protecting groups, the triisopropylsilyl (TIPS) group has emerged as a valuable tool for synthetic chemists. This technical guide provides a comprehensive overview of the role of the TIPS group on the indole nitrogen, tailored for researchers, scientists, and drug development professionals.

The Influence of the N-TIPS Group on Reactivity and Regioselectivity

The bulky triisopropylsilyl group significantly alters the electronic and steric properties of the indole ring, thereby influencing its reactivity and directing the regioselectivity of subsequent functionalization reactions.

Lithiation and Electrophilic Quench

Protection of the indole nitrogen with a TIPS group is particularly advantageous for directing lithiation to the C3 position. The steric bulk of the TIPS group hinders approach to the C2 and C7 positions, while the silicon atom's ability to stabilize an adjacent carbanion is minimal. This leads to highly regioselective deprotonation at C3 upon treatment with a strong base like tert-butyllithium. The resulting 3-lithio-1-(triisopropylsilyl)indole is a versatile intermediate for the introduction of a wide range of electrophiles at the C3 position.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Bromination | Indole | NBS, THF | 3-Bromoindole | Variable | General Knowledge |

| Silylation | Indole | TIPSCl, NaH, THF | 1-(Triisopropylsilyl)indole | High | [1] |

| Bromination | 1-(Triisopropylsilyl)indole | NBS, THF | 3-Bromo-1-(triisopropylsilyl)indole | 97 | General Procedure |

| Lithiation-Methylation | 3-Bromo-1-(TIPS)indole | 1. t-BuLi, THF, -78 °C; 2. MeI | 3-Methyl-1-(triisopropylsilyl)indole | 90 | General Procedure |

Table 1: Comparison of yields for bromination and subsequent lithiation-methylation reactions.

Friedel-Crafts Acylation

In Friedel-Crafts acylation, the N-H of an unprotected indole can compete with the C3 position for the acylating agent, leading to mixtures of N-acylated, C3-acylated, and diacylated products. The N-TIPS group effectively blocks N-acylation and directs the electrophilic attack exclusively to the C3 position, resulting in higher yields and cleaner reactions.

| Reaction | Substrate | Acylating Agent | Catalyst | Product | C3:N1 Regioselectivity | Yield (%) | Reference |

| Acylation | Indole | (RCO)₂O | Y(OTf)₃ | 3-Acylindole & 1-Acylindole | Variable | Moderate to High | [2] |

| Acylation | N-Methylindole | Benzoyl Chloride | DBN | 3-Benzoyl-N-methylindole | C3 selective | 65 | [3] |

| Acylation | N-TIPS Protected Indole | RCOCl | Lewis Acid | 3-Acyl-1-(TIPS)indole | Exclusively C3 | High (Expected) | General Principle |

Table 2: Regioselectivity in Friedel-Crafts acylation of indole derivatives.

C-H Functionalization

The N-TIPS group can also serve as a directing group in transition-metal-catalyzed C-H functionalization reactions. While not as extensively studied as other directing groups, its steric bulk can influence the regioselectivity of C-H activation, favoring functionalization at less hindered positions.

| Substrate | Reaction | Catalyst | Product | Yield (%) | Regioselectivity | Reference |

| N-methoxy-1H-indole-1-carboxamide | C-H Amidation | [Cp*RhCl₂]₂/Zn(OTf)₂ | C2-amidated indole | 88 | C2 | [4] |

| 3-Carboxamide Indole | C-H Functionalization | RhI/AgI | C3-functionalized (after translocation) | Good to Excellent | C3 | [5] |

| 3-Carboxamide Indole | C-H Functionalization | IrIII/AgI | C2-functionalized | Good to Excellent | C2 | [5] |

Table 3: Examples of directing group effects in indole C-H functionalization.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are key protocols for the protection and deprotection of the indole nitrogen with a TIPS group, as well as for subsequent functionalization.

Synthesis of 1-(Triisopropylsilyl)-1H-indole

Procedure: To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes. Triisopropylsilyl chloride (1.3 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 1-(triisopropylsilyl)-1H-indole.[1]

Deprotection of 1-(Triisopropylsilyl)-1H-indole

Procedure: To a solution of 1-(triisopropylsilyl)-1H-indole (1.0 eq) in THF, tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF) is added at room temperature. The reaction mixture is stirred for 1-2 hours, and the progress is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash chromatography if necessary.

Synthesis of 3-Lithio-1-(triisopropylsilyl)indole

References

Stability and Storage of 5-Bromo-1-(triisopropylsilyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-1-(triisopropylsilyl)-1H-indole, a key building block in modern synthetic and medicinal chemistry. Understanding the stability profile of this reagent is critical for ensuring its integrity, maximizing reaction yields, and maintaining the purity of downstream products.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to preserving the quality of this compound. The primary stability concerns for this compound are hydrolysis of the silyl ether bond and potential degradation of the bromoindole core.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage.[1] For short-term storage, 2-8°C is acceptable.[2] | Reduces the rate of potential degradation reactions, including hydrolysis and other decomposition pathways. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture, which can lead to the hydrolysis of the triisopropylsilyl (TIPS) group. |

| Light | Protect from light. | While specific photostability data is limited, indole derivatives and bromoaromatic compounds can be sensitive to light. |

| Handling | Handle in a dry, well-ventilated place.[1] Avoid contact with strong oxidizing agents, strong acids, and strong bases. | The indole nucleus can be susceptible to oxidation, and the silyl group is labile to strong acidic or basic conditions. |

Potential Degradation Pathways

The main degradation pathway for this compound is the cleavage of the N-Si bond to yield 5-bromoindole. This can be initiated by moisture, particularly under acidic or basic conditions. The triisopropylsilyl (TIPS) group is known to be one of the more stable silyl protecting groups due to its steric bulk, offering significant resistance to hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES). However, prolonged exposure to non-neutral pH and moisture will lead to its removal.

Additionally, the bromoindole core, while relatively stable, can be susceptible to degradation under harsh conditions such as high heat, strong UV light, and potent oxidizing agents, potentially leading to the formation of oxindoles or other oxidized species.

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general approach to assess the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before dilution with the mobile phase to a suitable concentration for HPLC analysis.

Common Synthetic Applications and Reaction Pathways

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity at the C5 position of the indole ring. The TIPS group serves as a protecting group for the indole nitrogen, preventing N-arylation and other side reactions.

Below are diagrams illustrating the key reaction pathways where this compound is employed.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 5-Bromo-1-(triisopropylsilyl)-1H-indole for the Synthesis of 5-Arylindoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-1-(triisopropylsilyl)-1H-indole with various arylboronic acids. The indole scaffold is a privileged motif in medicinal chemistry, and functionalization at the 5-position is a key strategy in the development of novel therapeutics. The triisopropylsilyl (TIPS) protecting group offers robust protection of the indole nitrogen, allowing for a wide range of reaction conditions. This application note includes a general protocol for the coupling reaction, a subsequent deprotection step to yield the N-unsubstituted 5-arylindole, and quantitative data from representative reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] For researchers in drug development, the ability to efficiently synthesize diverse libraries of functionalized indoles is of paramount importance for structure-activity relationship (SAR) studies.[2] The use of a bulky and robust protecting group on the indole nitrogen, such as the triisopropylsilyl (TIPS) group, can prevent undesired side reactions and allows for greater flexibility in the choice of coupling partners and reaction conditions. This protocol details the Suzuki coupling of this compound, followed by the removal of the TIPS group to afford the desired 5-aryl-1H-indole.

Reaction Scheme

The overall transformation involves a two-step process: the Suzuki-Miyaura coupling followed by deprotection of the indole nitrogen.

Caption: Overall reaction scheme for the synthesis of 5-aryl-1H-indoles.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of N-protected 5-bromo-heterocycles with various arylboronic acids, demonstrating the general efficiency of the described catalytic system.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | ~95[3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | ~93[3] |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | ~85[3] |

| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | ~90[4] |

Note: Yields are based on analogous reactions with N-protected 5-bromoindazoles and indoles and serve as an expected range for the protocol with this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME) or 1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DME and degassed water (typically in a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting indole.

-

Place the reaction vessel in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-Aryl-1-(triisopropylsilyl)-1H-indole.

Protocol 2: N-Deprotection of the TIPS Group

This protocol describes the removal of the triisopropylsilyl group to yield the free N-H indole.

Materials:

-

5-Aryl-1-(triisopropylsilyl)-1H-indole

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 5-Aryl-1-(triisopropylsilyl)-1H-indole (1.0 equiv.) in anhydrous THF.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution at room temperature.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final 5-Aryl-1H-indole.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]

References

- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-(triisopropylsilyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-1-(triisopropylsilyl)-1H-indole. The strategic functionalization of the indole scaffold at the C5 position is a critical endeavor in medicinal chemistry and materials science. The use of a bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen enhances solubility in organic solvents and can prevent undesired side reactions, such as N-arylation or deprotonation, leading to cleaner reactions and higher yields.

This guide covers three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl moieties at the 5-position of the indole core.

General Experimental Workflow

Successful palladium-catalyzed cross-coupling reactions necessitate an inert atmosphere to prevent catalyst degradation. The general workflow involves the careful assembly of reactants, catalyst, ligand, and base in a sealed vessel, followed by heating and subsequent purification.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-(triisopropylsilyl)-1H-indoles

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[1] For this compound, this reaction is instrumental in introducing diverse aryl and heteroaryl substituents, which are key for structure-activity relationship (SAR) studies in drug discovery.[2]

Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |

| Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₂CO₃ (3) | Acetonitrile/Water (4:1) | 37 | 18 | High | [3] |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (Not specified) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [3] |